molecular formula C25H28N2O5 B2808118 (Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 688353-05-1

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2808118
CAS No.: 688353-05-1
M. Wt: 436.508
InChI Key: AKAMJXHSUHSANX-SREVYHEPSA-N
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Description

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications

Research on the antioxidant ethoxyquin (an analogue of acrylamide) and its analogues has shown significant potential in protecting valuable polyunsaturated fatty acids in fish meal from oxidation. The study demonstrated that certain analogues of ethoxyquin could match its efficacy and price in preserving fish meal, indicating the importance of specific analogues in antioxidant applications (A. J. de Koning, 2002).

Industrial and Analytical Perspectives

The review on acrylamide from an industry perspective covers its wide range of applications, primarily as a precursor in polymer production, and its significance in food industries due to its formation in heat-treated foods. The paper discusses the intensive investigations into acrylamide's chemistry, agricultural practices, and the progress made by European food industries in understanding and mitigating acrylamide formation in foods (D. Taeymans et al., 2004).

Toxicological and Safety Aspects

The comprehensive review on acrylamide's chemistry, biochemistry, and safety outlines its widespread industrial use and the concerns arising from its presence in heat-treated foods. This paper delves into acrylamide's metabolism, pharmacology, toxicology, and the need for a deeper understanding of its role in food and human health, providing a crucial perspective for research into related compounds (M. Friedman, 2003).

Properties

IUPAC Name

(Z)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-15-10-19-14-18(25(29)27-20(19)11-16(15)2)8-9-26-23(28)7-6-17-12-21(30-3)24(32-5)22(13-17)31-4/h6-7,10-14H,8-9H2,1-5H3,(H,26,28)(H,27,29)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMJXHSUHSANX-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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